Lipophilicity (Computed logP) Differentiation vs. Des-Phenyl Primary Amide Analog
The target compound exhibits a computed logP of 4.655, approximately 5.6-fold higher than the 0.7 logP of the des-phenyl primary amide analog 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (CAS 175201-98-6) [1][2]. This difference arises from the replacement of the primary carboxamide (-CONH2) with a tertiary N-methyl-N-phenyl carboxamide and the N1-methyl with N1-phenyl. In the pyrazolo[3,4-b]pyridine-5-carboxamide class, lipophilicity is a critical determinant of PDE4 isoform selectivity and cellular potency, with more lipophilic analogs generally showing improved cell-based activity [3].
| Evidence Dimension | Computed partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.655 (XLogP3 method) |
| Comparator Or Baseline | 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (CAS 175201-98-6): logP = 0.7 |
| Quantified Difference | ΔlogP ≈ +3.96 (≈ 5.6-fold higher lipophilicity) |
| Conditions | Computed by XLogP3 algorithm; values from ZINC (target) and PubChem (comparator) |
Why This Matters
A logP difference of ~4 units translates to a predicted ~9,000-fold difference in octanol-water partition coefficient, directly impacting membrane permeability, tissue distribution, and off-target binding potential—critical parameters for selecting the appropriate tool compound for cell-based vs. biochemical assays.
- [1] ZINC Database. ZINC000020149027. https://zinc.docking.org/substances/ZINC000020149027/ (accessed 2026-04-30). View Source
- [2] PubChem. 4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide (CID 2735733). https://pubchem.ncbi.nlm.nih.gov/compound/175201-98-6 (accessed 2026-04-30). View Source
- [3] Hamblin, J. N.; et al. Pyrazolopyridines as a Novel Structural Class of Potent and Selective PDE4 Inhibitors. Bioorg. Med. Chem. Lett. 2008, 18, 4237–4241. View Source
